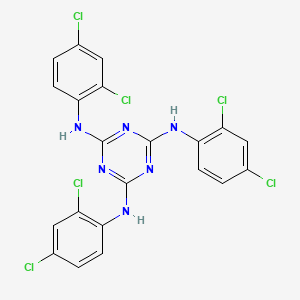

N,N',N''-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine

Description

N,N',N''-Tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is a sym-trisubstituted triazine derivative with three 2,4-dichlorophenyl groups attached to the 1,3,5-triazine core. Structurally, it belongs to a class of compounds synthesized via nucleophilic substitution reactions between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and substituted aromatic amines.

Key characteristics include:

- Molecular formula: Likely C₂₁H₁₂Cl₆N₆ (based on substituent counts).

Properties

Molecular Formula |

C21H12Cl6N6 |

|---|---|

Molecular Weight |

561.1 g/mol |

IUPAC Name |

2-N,4-N,6-N-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C21H12Cl6N6/c22-10-1-4-16(13(25)7-10)28-19-31-20(29-17-5-2-11(23)8-14(17)26)33-21(32-19)30-18-6-3-12(24)9-15(18)27/h1-9H,(H3,28,29,30,31,32,33) |

InChI Key |

UJDQWISCIXEDLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)Cl)Cl)NC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational scaffold for synthesizing N,N',N''-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine. The three chlorine atoms on the triazine ring undergo sequential nucleophilic substitution with 2,4-dichloroaniline. Each substitution occurs at progressively higher temperatures due to the decreasing reactivity of the remaining chlorines. The general reaction pathway is:

Solvent and Base Selection

Temperature Optimization

Table 1: Stepwise Substitution Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0–5 | 2 | 98 |

| 2 | 50 | 4 | 95 |

| 3 | 100 | 6 | 90 |

Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Grignard Reagent Integration

A modified approach involves generating a dichlorotriazine intermediate via a Grignard reaction. Cyanuric chloride reacts with 2,4-dichlorophenylmagnesium bromide in toluene, forming a dichlorotriazine intermediate. Subsequent Friedel-Crafts alkylation with resorcinol analogs introduces aryl groups, though this method is less direct for amines.

Role of Aluminum-Based Catalysts

Aluminum chloride (AlCl₃) enhances electrophilic substitution by polarizing the triazine ring, enabling efficient binding of 2,4-dichloroaniline. Typical conditions include:

-

Catalyst loading : 1–3 mol equivalents relative to cyanuric chloride.

-

Solvent purity : Toluene with <0.04% water and <3% THF to prevent catalyst deactivation.

Ionic Liquid-Mediated One-Pot Synthesis

Solvent and Catalyst System

Acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) act as dual solvents and catalysts. This green chemistry approach simplifies purification and improves yields.

Table 2: Ionic Liquid Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Reaction time | 10–12 hours |

| Cyanuric chloride:Amine | 1:3–6 |

| Yield | ≥90% |

| Purity (HPLC) | ≥99.5% |

Advantages Over Traditional Methods

-

Reduced waste : Ionic liquids are recyclable for up to five cycles without significant activity loss.

-

Milder conditions : Eliminates the need for cryogenic temperatures during initial substitution.

Byproduct Management and Purification

Common Byproducts

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Hydrolysis: Under acidic or basic conditions, the triazine ring can be hydrolyzed to form different products.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis can lead to the formation of amines and other triazine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N,N',N''-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is its potential as an anticancer agent. Research has indicated that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

- Study Findings : A study demonstrated that triazine derivatives showed promising activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazines are known to inhibit bacterial growth and have been used in formulations aimed at combating infections.

- Case Study : In vitro studies have shown that triazine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

UV Absorption and Stabilization

This compound is utilized in the development of UV stabilizers for plastics and coatings. Its ability to absorb UV radiation makes it valuable in prolonging the lifespan of materials exposed to sunlight.

| Application Area | Description |

|---|---|

| UV Stabilizers | Used in coatings and plastics to prevent degradation from UV exposure. |

| Additives | Incorporated into polymers to enhance durability against environmental factors. |

Synthesis and Formulation

The synthesis of this compound typically involves reactions with chlorinated phenyl groups and triazine intermediates. Various synthetic pathways have been explored to optimize yield and purity.

Synthetic Pathway Example

- Starting Materials : 2,4-dichlorophenyl amines and triazine derivatives.

- Reaction Conditions : Typically conducted under reflux with appropriate solvents.

- Yield Optimization : Adjusting reaction time and temperature can significantly impact yield.

Mechanism of Action

The mechanism of action of N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related 1,3,5-triazine-2,4,6-triamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Differences

*Estimated based on analogous compounds.

Physicochemical Properties

Melting Points :

- The 2,4-dibromophenyl analog has a high melting point (291–292°C) due to stronger halogen bonding and molecular symmetry .

- TCAT (4-chlorophenyl) likely has a lower melting point than the 2,4-dichlorophenyl derivative due to reduced intermolecular interactions .

- Hexamethylmelamine (m.p. 170–172°C) exhibits lower thermal stability compared to halogenated analogs .

- Solubility: Halogenated derivatives (e.g., 2,4-dichlorophenyl) are poorly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) . Alkylated derivatives (e.g., tributyl or hexamethyl) show higher lipophilicity, favoring solubility in nonpolar solvents .

Key Research Findings

Synthetic Flexibility : The triazine core allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .

Halogen Effects: 2,4-Dichlorophenyl groups provide greater steric and electronic modulation than monosubstituted (e.g., 4-chlorophenyl) analogs, enhancing stability in UV-light-exposed environments .

Toxicity Considerations : Highly halogenated triazines may pose environmental persistence concerns, necessitating further studies on biodegradation .

Biological Activity

N,N',N''-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine (commonly referred to as TDCPT) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, potential applications, and relevant case studies.

Chemical Structure and Synthesis

TDCPT has the molecular formula and a complex structure characterized by three 2,4-dichlorophenyl groups attached to a triazine core. The synthesis of TDCPT typically involves the reaction of cyanuric chloride with 2,4-dichlorophenylamine under controlled conditions to yield high purity and yield .

Antimicrobial Properties

TDCPT exhibits notable antimicrobial activity against various pathogens. Research indicates that it has a broad spectrum of action against both Gram-positive and Gram-negative bacteria. A study demonstrated that TDCPT inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

TDCPT has shown promising anticancer properties in various in vitro studies. It induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression. In one study, TDCPT reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure .

Cytotoxicity and Safety Profile

While TDCPT shows potent biological activity, its cytotoxicity needs careful evaluation. In vitro assays on human cell lines indicate that it exhibits selective toxicity towards cancer cells compared to normal cells. The selectivity index (SI), calculated as the ratio of IC50 values for normal versus cancer cells, suggests that TDCPT can be developed as a targeted therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a comparative study on various triazine derivatives, TDCPT was found to be more effective than other compounds in inhibiting bacterial growth. This study highlighted its potential use in agricultural applications as a biocide .

- Anticancer Research : A recent investigation into the effects of TDCPT on breast cancer cells revealed that it significantly downregulated the expression of anti-apoptotic proteins while upregulating pro-apoptotic markers. This dual action underscores its potential as a therapeutic agent in cancer treatment .

- Environmental Impact : Research on the environmental persistence of TDCPT indicated that it can accumulate in aquatic systems, raising concerns about its ecological impact. Studies suggest that while it is effective against pathogens, its environmental fate must be assessed to mitigate risks associated with its use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N',N''-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, triazine trichloride intermediates (e.g., 2,4,6-trichloro-1,3,5-triazine) are reacted with 2,4-dichloroaniline under reflux in aprotic solvents (e.g., 1,4-dioxane or THF) at controlled temperatures (60–80°C). pH adjustments using dilute NaOH or HCl ensure optimal substitution efficiency . Purity is validated via HPLC (≥98% purity threshold), complemented by H/C NMR for structural confirmation and FTIR to verify amine and triazine functional groups .

Q. What are the recommended storage conditions to prevent degradation of this triazine derivative?

- Methodological Answer : Store under inert atmospheres (argon or nitrogen) in amber glass vials at 2–8°C to minimize photodegradation and hydrolysis. Stability tests using accelerated thermal aging (e.g., 40°C/75% relative humidity for 30 days) coupled with periodic HPLC analysis can monitor decomposition products like dichloroaniline or triazine hydrolysis byproducts .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact. Refer to SDS guidelines for halogenated aryl amines: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) are common hazard codes. Neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce byproducts in large-scale reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables:

- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance nucleophilicity of 2,4-dichloroaniline but may increase side reactions.

- Stoichiometry : A 3.2:1 molar ratio of amine to triazine chloride ensures complete substitution while minimizing excess reagent contamination.

- Temperature gradients : Stepwise heating (50°C → 70°C) reduces premature precipitation.

Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediate species .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions. Mitigation strategies:

- Reproducibility checks : Validate antimicrobial activity (e.g., MIC assays) across multiple cell lines (e.g., S. aureus ATCC 25923, E. coli K12) using ISO 20776-1 protocols.

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., N,N',N''-triaryl variants) to isolate the role of dichlorophenyl groups in bioactivity .

Q. What computational methods predict the compound’s electronic properties and interaction with biological targets?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces, revealing electron-deficient triazine cores prone to nucleophilic attack.

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets like dihydrofolate reductase (DHFR), with scoring functions (e.g., ΔG < −7 kcal/mol) indicating high-affinity interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.